3-Formyl-1h-indazole-4-carboxylic acid
Overview
Description
3-Formyl-1h-indazole-4-carboxylic acid is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are found in various natural products and pharmaceuticals. The compound features a formyl group at the 3-position and a carboxylic acid group at the 4-position of the indazole ring, making it a versatile intermediate in organic synthesis.
Mechanism of Action
Target of Action
3-Formyl-1h-indazole-4-carboxylic acid is a derivative of indazole, a significant heterocyclic system in natural products and drugs . Indazole derivatives are known to bind with high affinity to multiple receptors, making them useful in developing new biologically active compounds . .
Mode of Action
Indazole derivatives, in general, are known for their broad range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest a complex interaction with various cellular targets leading to diverse biochemical changes.
Biochemical Pathways
Indazole derivatives have been found in many important synthetic drug molecules, suggesting they may affect a variety of biochemical pathways .
Result of Action
Given the broad range of biological activities of indazole derivatives, it can be inferred that the compound likely has diverse effects at the molecular and cellular levels .
Action Environment
Like other indazole derivatives, its activity may be influenced by factors such as ph, temperature, and the presence of other molecules .
Biochemical Analysis
Biochemical Properties
3-Formyl-1h-indazole-4-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, such as ketohexokinase and glucocorticoid receptors . These interactions are crucial as they can influence the activity of these enzymes, leading to changes in metabolic flux and metabolite levels. The compound’s ability to bind to these enzymes suggests that it may act as an inhibitor or activator, depending on the specific enzyme and the nature of the interaction.
Cellular Effects
The effects of this compound on various types of cells and cellular processes have been studied extensively. It has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, in human embryonic kidney (HEK293) and mouse skin melanoma (B16-F10) cell lines, the compound exhibited dose-dependent toxicity, indicating its potential impact on cell viability and proliferation . Additionally, its interactions with specific signaling pathways may lead to alterations in gene expression, further influencing cellular functions.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s structure allows it to form stable complexes with various enzymes and receptors, thereby modulating their activity . For example, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. This inhibition can lead to downstream effects on metabolic pathways and cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its degradation products may also have biological activity. Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to cause sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects . Studies have identified threshold effects, where the compound’s activity changes significantly at specific dosage levels. For instance, at high doses, the compound has been shown to cause toxicity in certain cell types, indicating the importance of dosage optimization for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s interactions with enzymes such as ketohexokinase suggest its role in carbohydrate metabolism. Additionally, its effects on metabolic pathways can lead to changes in the levels of specific metabolites, further influencing cellular functions and overall metabolic activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s ability to bind to transporters and proteins can influence its distribution, affecting its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can influence its interactions with biomolecules and its overall biological activity. For instance, localization to the nucleus may allow the compound to directly affect gene expression, while localization to the mitochondria may influence cellular metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Formyl-1h-indazole-4-carboxylic acid can be achieved through several methods. One common approach involves the nitrosation of indoles, followed by a series of chemical reactions to introduce the formyl and carboxylic acid groups . Another method includes the palladium or copper-catalyzed cyanation of 3-halogenoindazole, followed by reduction with RANEY® nickel or DIBAL . These methods typically require specific reaction conditions, such as controlled temperatures and the use of catalysts.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to produce the compound efficiently.
Chemical Reactions Analysis
Types of Reactions: 3-Formyl-1h-indazole-4-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the formyl and carboxylic acid groups, which are reactive sites on the molecule.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines and alcohols under acidic or basic conditions.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various derivatives with different functional groups.
Scientific Research Applications
3-Formyl-1h-indazole-4-carboxylic acid has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a building block for the synthesis of more complex molecules . In biology, it is used to study the structure-activity relationships of indazole derivatives and their interactions with biological targets . In medicine, the compound is investigated for its potential therapeutic properties, including anticancer, antiviral, and anti-inflammatory activities . Industrially, it is used in the production of pharmaceuticals and agrochemicals .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 3-Formyl-1h-indazole-4-carboxylic acid include other indazole derivatives, such as 1H-indazole-3-carboxylic acid and 1H-indazole-4-carboxylic acid . These compounds share the indazole core structure but differ in the position and type of functional groups attached to the ring.
Uniqueness: The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of both formyl and carboxylic acid groups allows for a wide range of chemical modifications and interactions with biological targets, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
3-formyl-2H-indazole-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-4-7-8-5(9(13)14)2-1-3-6(8)10-11-7/h1-4H,(H,10,11)(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAPWQPGPGVUFLB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C(=C1)C(=O)O)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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